molecular formula C20H11ClN2O2 B12608797 1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- CAS No. 649762-91-4

1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-

Cat. No.: B12608797
CAS No.: 649762-91-4
M. Wt: 346.8 g/mol
InChI Key: WQLHQCSIFOSILP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. The compound features a 1,3,4-oxadiazole ring fused with a naphthofuran moiety and a chlorophenyl substituent, making it a unique structure with promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylthiosemicarbazides or hydrazides with carboxylic acids or their derivatives. For instance, the preparation of 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-1,3,4-oxadiazole can be achieved through the reaction of 4-chlorobenzohydrazide with naphtho[2,1-b]furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole derivatives, including 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-1,3,4-oxadiazole, undergo various chemical reactions such as:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- can be compared with other similar compounds based on their structure and biological activities:

    1,2,4-Oxadiazole: Another isomer with different substitution patterns and biological activities.

    1,2,5-Oxadiazole: Known for its high-energy properties and applications in explosives.

    1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different electronic and biological properties.

Properties

CAS No.

649762-91-4

Molecular Formula

C20H11ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-2-yl-5-(4-chlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H11ClN2O2/c21-14-8-5-13(6-9-14)19-22-23-20(25-19)18-11-16-15-4-2-1-3-12(15)7-10-17(16)24-18/h1-11H

InChI Key

WQLHQCSIFOSILP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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